molecular formula C16H19NO3S B4332537 methyl 1,2-dimethyl-4-[4-(methylsulfanyl)phenyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

methyl 1,2-dimethyl-4-[4-(methylsulfanyl)phenyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

Cat. No.: B4332537
M. Wt: 305.4 g/mol
InChI Key: SIEKKIWFTSHCIY-UHFFFAOYSA-N
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Description

Methyl 1,2-dimethyl-4-[4-(methylthio)phenyl]-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes a tetrahydropyridine ring, a carboxylate group, and a methylthio-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,2-dimethyl-4-[4-(methylsulfanyl)phenyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2-dimethyl-4-[4-(methylthio)phenyl]-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives .

Mechanism of Action

The mechanism of action of methyl 1,2-dimethyl-4-[4-(methylsulfanyl)phenyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,2-dimethyl-4-[4-(methylthio)phenyl]-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydropyridine ring and methylthio-substituted phenyl group differentiate it from other similar compounds, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

methyl 1,6-dimethyl-4-(4-methylsulfanylphenyl)-2-oxo-3,4-dihydropyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-10-15(16(19)20-3)13(9-14(18)17(10)2)11-5-7-12(21-4)8-6-11/h5-8,13H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEKKIWFTSHCIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(=O)N1C)C2=CC=C(C=C2)SC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 1,2-dimethyl-4-[4-(methylsulfanyl)phenyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
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methyl 1,2-dimethyl-4-[4-(methylsulfanyl)phenyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
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methyl 1,2-dimethyl-4-[4-(methylsulfanyl)phenyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
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methyl 1,2-dimethyl-4-[4-(methylsulfanyl)phenyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
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methyl 1,2-dimethyl-4-[4-(methylsulfanyl)phenyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
Reactant of Route 6
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methyl 1,2-dimethyl-4-[4-(methylsulfanyl)phenyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

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